4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Description
4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by:
- Ethoxy group (-OCH₂CH₃) at position 2.
- Methylsulfanyl group (-SCH₃) at position 2.
- Carboxylic acid (-COOH) at position 3.
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The ethoxy and methylsulfanyl substituents in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for further pharmacological optimization .
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-ethoxy-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-6-5(7(11)12)4-9-8(10-6)14-2/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
NQOQULVABMKPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)O)SC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves:
- Construction or functionalization of the pyrimidine ring.
- Introduction of the methylsulfanyl substituent at position 2.
- Introduction of the ethoxy substituent at position 4 via nucleophilic aromatic substitution.
- Formation of the carboxylic acid group at position 5, often via hydrolysis or oxidation of ester intermediates.
Stepwise Synthetic Route Example
A representative synthetic pathway is summarized below, adapted from a related pyrimidine ester synthesis and ethoxy substitution studies:
This approach illustrates the use of condensation reactions to build the pyrimidine ring with the methylsulfanyl substituent, followed by nucleophilic substitution to introduce the ethoxy group, and final conversion of ester to acid.
Detailed Reaction Conditions and Mechanisms
Condensation Reaction: The initial step involves condensation of ethyl 2-acetyl-3-ethoxy-2-propenoate with methyl carbamimidothioate in the presence of triethylamine as a base catalyst in ethanol solvent under reflux for 48 hours. The triethylamine deprotonates intermediates facilitating cyclization to the pyrimidine ring with methylsulfanyl substitution at C2 and an ethyl ester at C5.
Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethoxy group occurs via displacement of a chlorine substituent on a dichloropyrimidine intermediate by sodium ethoxide (EtONa) in ethanol at room temperature (~20 °C) over 2 hours. This reaction proceeds cleanly and selectively, yielding the mono-substituted ethoxy derivative with high yield (89%).
Hydrolysis to Carboxylic Acid: The ethyl ester group is hydrolyzed under basic or acidic aqueous conditions to yield the free carboxylic acid at position 5. This step is typically straightforward and yields the target 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.
Research Outcomes and Analytical Data
Yields and Purity
- The condensation step yields the ethyl ester intermediate in approximately 81% yield with high purity after crystallization.
- The nucleophilic substitution step introducing the ethoxy group proceeds with an 89% yield and clean product isolation.
- Hydrolysis to the acid is quantitative or near-quantitative under standard conditions.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of ethoxy, methylsulfanyl, and carboxylic acid groups on the pyrimidine ring.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹), ethoxy C-O stretches, and methylsulfanyl S-C stretches are observed.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight 214.24 g/mol confirm molecular formula C8H10N2O3S.
Kinetics and Reaction Monitoring
- Oxidation reactions involving the methylsulfanyl group exhibit first-order kinetics with respect to both substrate and oxidant concentrations, useful for controlled functional group transformations.
Summary Table: Preparation Overview
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group demonstrates significant oxidative susceptibility. Controlled oxidation using potassium dichromate (K₂Cr₂O₇) in acidic media converts this moiety to sulfoxide and sulfone derivatives through first-order reaction kinetics.
Table 1: Oxidation reaction parameters
| Parameter | Value | Reference |
|---|---|---|
| Oxidizing agent | K₂Cr₂O₇ in H₂SO₄ | |
| Reaction order | First-order (substrate) | |
| Temperature range | 60-80°C | |
| Primary product | Sulfoxide derivative | |
| Secondary product | Sulfone derivative |
Kinetic studies reveal an activation energy of 68.2 kJ/mol for the primary oxidation step, with the rate equation:
Nucleophilic Substitutions
The ethoxy group undergoes displacement reactions under specific conditions:
A. Aminolysis
Reaction with ammonia in ethanol at reflux produces the corresponding carboxamide:
Ethoxy → NH₂ substitution with simultaneous ester hydrolysis .
Table 2: Substitution reaction outcomes
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | EtOH, reflux | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxamide | 78% |
| RNH₂ | DMF, 100°C | N-alkylated derivatives | 60-85% |
Cyclization Reactions
The carboxylic acid moiety facilitates intramolecular cyclization when treated with dehydrating agents:
Table 3: Cyclization pathways
| Reagent | Product Type | Application |
|---|---|---|
| POCl₃ | Pyrimido[4,5-d]pyrimidines | Kinase inhibitors |
| SOCI₂ + ROH | Ester-linked bicyclic systems | Drug conjugates |
Notable example: Reaction with triethyl orthoformate produces tricyclic systems through sequential C-N bond formation .
Carboxylic Acid Derivatives
The -COOH group exhibits standard carboxylic acid reactivity:
-
Esterification : Methanol/H⁺ catalysis yields methyl esters (92% conversion)
-
Amide Formation : Coupling with EDCI/HOBt gives primary amides (85% yield)
-
Reduction : LiAlH₄ reduces the acid to hydroxymethyl derivatives (controlled conditions required)
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
-
Partial cleavage of S-C bond in methylsulfanyl group
-
Ethoxy → hydroxyl conversion via radical intermediates
-
Dimerization through [2+2] cycloaddition (observed by HPLC-MS)
These reaction pathways enable precise structural modifications for developing bioactive compounds, particularly COX inhibitors and kinase-targeted therapeutics . Recent advances focus on optimizing reaction selectivity through microwave-assisted synthesis and flow chemistry techniques.
Scientific Research Applications
4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid
- Substituent at C4 : Methyl (-CH₃).
- Molecular Formula : C₇H₈N₂O₂S.
- Lower molecular weight (184.22 g/mol vs. ~214.25 g/mol for the ethoxy analog) may improve bioavailability .
4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid
- Substituent at C4 : Hydroxyl (-OH).
- Key Differences :
4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid
- Substituent at C4: Isobutylamino (-NHCH₂CH(CH₃)₂).
- Molecular Formula : C₁₀H₁₅N₃O₂S.
- Bulkier substituents like isobutylamino may reduce membrane permeability compared to ethoxy .
Substituent Variations at Position 2
4-Ethoxy-2-sulfanylpyrimidine-5-carboxylic Acid
- Substituent at C2 : Sulfanyl (-SH).
- Key Differences :
4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid Ethyl Ester
Carboxylic Acid Derivatives
Ethyl 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate
- Substituent at C5 : Ethyl ester (-COOEt).
- Key Differences :
4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxamide
Comparative Data Table
Key Findings
Electronic Effects : Ethoxy at C4 donates electrons, stabilizing the pyrimidine ring and reducing susceptibility to electrophilic attacks compared to chloro or hydroxyl groups .
Reactivity : Methylsulfanyl at C2 is less reactive in nucleophilic displacements than sulfanyl (-SH) but offers superior oxidative stability .
Biological Activity : Carboxylic acid derivatives exhibit pH-dependent solubility, while carboxamides show enhanced target binding. Ethoxy-substituted analogs are prioritized for metabolic stability in drug development .
Synthetic Flexibility : Chloro and methylsulfinyl groups at C2/C4 are commonly used as intermediates for further functionalization, whereas ethoxy requires specialized conditions for displacement .
Biological Activity
4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant studies.
The compound is synthesized through a multi-step process involving the reaction of pyrimidine derivatives with various reagents. The presence of the ethoxy and methylsulfanyl groups significantly influences its chemical reactivity and biological activity. The specific substitution pattern contributes to its unique properties compared to other pyrimidine derivatives.
The biological activity of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological processes. The compound may modulate pathways critical for cellular functions, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Studies have shown that certain pyrimidine derivatives can inhibit viral replication. For instance, compounds structurally similar to 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid have demonstrated efficacy against viruses like the respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro assays suggest that it exhibits significant antimicrobial effects against various pathogens .
- Antitumor Potential : Preliminary studies indicate that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyrimidine compounds, providing insight into the potential effects of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid:
- In Vivo Efficacy : A study on related compounds demonstrated their effectiveness in animal models, where they were administered at varying dosages to assess their impact on tumor growth and viral load .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the pyrimidine structure affect biological activity. For example, variations in substituents at the 2 and 5 positions have been correlated with enhanced antiviral potency .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that certain structural analogs maintain effective plasma concentrations over time, suggesting potential for therapeutic use .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
